molecular formula C22H30ClNO2S2 B1148159 (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride CAS No. 145821-60-9

(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride

Número de catálogo: B1148159
Número CAS: 145821-60-9
Peso molecular: 440.1 g/mol
Clave InChI: OMDTXVBMKZQQCF-GMUIIQOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H30ClNO2S2 and its molecular weight is 440.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism of Action and Antiepileptic Application

"(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride" functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glial cells, thus increasing the availability of GABA in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism is instrumental in its anticonvulsant properties, making it an effective adjunctive therapy in the treatment of partial seizures. Clinical studies have demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy, with a good safety and tolerability profile when administered appropriately (Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999) Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999.

Potential Applications Beyond Epilepsy

Although primarily investigated for its antiepileptic effects, the modulation of GABAergic neurotransmission by "this compound" suggests potential applications in other neurological and psychiatric conditions. The enhancement of GABAergic activity might offer therapeutic benefits in disorders characterized by GABA dysregulation, such as anxiety disorders, bipolar disorder, and possibly other mood disorders. Some studies have explored its use in affective disorders and found that while its slow titration may not be ideal for acute mania, it may have utility as an adjunct in long-term treatment strategies for refractory patients, although further research is necessary to fully elucidate its efficacy and safety in these contexts (Carta et al., 2002) Carta et al., 2002.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride involves the conversion of (R)-3,4-dimethyl-5-hydroxy-2-pyrrolidinecarboxylic acid to (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride through a series of chemical reactions.", "Starting Materials": [ "(R)-3,4-dimethyl-5-hydroxy-2-pyrrolidinecarboxylic acid", "Ethyl chloroformate", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: (R)-3,4-dimethyl-5-hydroxy-2-pyrrolidinecarboxylic acid is reacted with ethyl chloroformate and triethylamine to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinecarboxylic acid.", "Step 2: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinecarboxylic acid is reacted with thionyl chloride to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinyl chloride.", "Step 3: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinyl chloride is reacted with sodium hydroxide to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinol.", "Step 4: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinol is reacted with hydrochloric acid to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinium chloride.", "Step 5: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinium chloride is reacted with methanol to form (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride.", "Step 6: (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride is reacted with sodium hydroxide to form (R)-Tiagabine 4-Carboxy-O-methyl.", "Step 7: (R)-Tiagabine 4-Carboxy-O-methyl is reacted with hydrochloric acid to form (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride.", "Step 8: (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride is reacted with ethyl alcohol to form (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride." ] }

Número CAS

145821-60-9

Fórmula molecular

C22H30ClNO2S2

Peso molecular

440.1 g/mol

Nombre IUPAC

ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylate;chloride

InChI

InChI=1S/C22H29NO2S2.ClH/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21;/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3;1H/t18-;/m1./s1

Clave InChI

OMDTXVBMKZQQCF-GMUIIQOCSA-N

SMILES isomérico

CCOC(=O)[C@@H]1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-]

SMILES canónico

CCOC(=O)C1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-]

Sinónimos

(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Ethyl Ester, Hydrochloride;  Ethyl Tiagabinate Hydrochloride;  USP Tiagabine Hydrochloride Related Compound A; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.